1-tert-butylpiperidin-3-amine
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Overview
Description
1-tert-butylpiperidin-3-amine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperidine, featuring a tert-butyl group at the first position and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butylpiperidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with tert-butyl bromide, followed by the introduction of an amine group at the third position. This can be achieved through reductive amination or other amination techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation and amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
1-tert-butylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butylpiperidin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: A parent compound without the tert-butyl and amine groups.
N-methylpiperidine: A similar compound with a methyl group instead of a tert-butyl group.
1-tert-butylpiperidine: A compound with only the tert-butyl group and no amine group.
Uniqueness: 1-tert-butylpiperidin-3-amine is unique due to the presence of both the tert-butyl and amine groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other piperidine derivatives.
Properties
CAS No. |
1267318-23-9 |
---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-tert-butylpiperidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-6-4-5-8(10)7-11/h8H,4-7,10H2,1-3H3 |
InChI Key |
MTKKOXBCEBJDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCC(C1)N |
Purity |
95 |
Origin of Product |
United States |
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